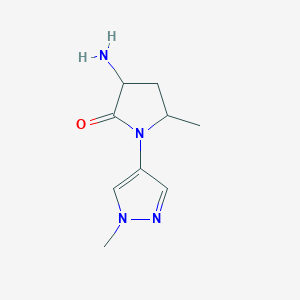

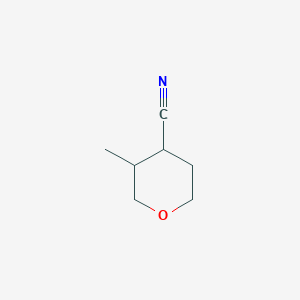

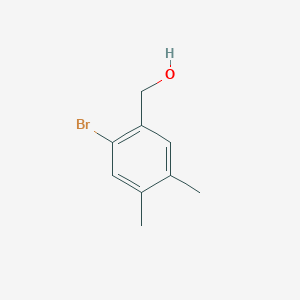

![molecular formula C17H20ClNO B1374514 3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride CAS No. 1220028-54-5](/img/structure/B1374514.png)

3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :

Molecular Structure Analysis

The pyrrolidine ring is characterized by its sp3-hybridization, which contributes to the stereochemistry of the molecule . It also provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various chemical reactions . For instance, pyrrolidine-2,5-dione has been shown to exhibit inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .

Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride” were not found, pyrrolidine derivatives in general are known to be miscible with water and conventional organic solvents such as methanol, acetone, ether, and chloroform .

Aplicaciones Científicas De Investigación

Drug Discovery and Development

The pyrrolidine ring, a core component of this compound, is a versatile scaffold in drug discovery. It’s widely used to obtain compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . The compound’s biphenyl structure is also significant in medicinal chemistry, serving as a backbone for a variety of drugs with anti-inflammatory, antibacterial, and antitumor properties .

Biological Activity Enhancement

Stereochemistry plays a crucial role in the biological activity of compounds. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, affecting their binding mode to enantioselective proteins. This aspect is essential in designing new compounds with targeted biological activities .

Pharmacotherapy

Pyrrolidine alkaloids, which share a similar structural motif with this compound, have shown a range of biological activities. These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities. This suggests potential applications in pharmacotherapy for various conditions .

Carbonic Anhydrase Inhibition

Derivatives of pyrrolidine-2,5-dione, a related scaffold, have been evaluated for their inhibitory activity on carbonic anhydrase isoenzymes, which are involved in several diseases such as retinal disorders. This indicates that our compound could be modified to target these enzymes, offering therapeutic benefits .

Structural Diversity in Chemistry

The saturated nature of the pyrrolidine ring allows for a greater chance of generating structural diversity. This diversity is beneficial in creating a wide range of synthetic strategies and obtaining compounds with varied biological profiles .

Agrochemical Applications

Biphenyl derivatives, part of the compound’s structure, are used to produce a range of products, including agrochemicals. This suggests that “3-[([1,1’-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride” could be explored for its utility in agricultural settings, potentially as a pesticide or plant growth regulator .

Organic Synthesis

The compound’s biphenyl moiety is significant in organic synthesis, undergoing various reactions such as electrophilic substitution. This makes it a valuable intermediate in the synthesis of complex organic molecules, which can be used in pharmaceuticals and fine chemicals .

Material Science

Biphenyl structures are used in the creation of fluorescent layers in organic light-emitting diodes (OLEDs) and as building blocks for liquid crystals. The compound could be investigated for its potential applications in material science, particularly in the development of new OLED components or liquid crystal displays .

Mecanismo De Acción

Target of Action

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

One pyrrolidine derivative, 1[3 isobutoxy 2 (benzylphenyl) amino] propyl pyrrolidine hydrochloride, exhibited an anti-anginal effect at certain doses in experimental animals .

Propiedades

IUPAC Name |

3-[(2-phenylphenoxy)methyl]pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c1-2-6-15(7-3-1)16-8-4-5-9-17(16)19-13-14-10-11-18-12-14;/h1-9,14,18H,10-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRCAXVBKZEYAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC2=CC=CC=C2C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[([1,1'-Biphenyl]-2-yloxy)methyl]pyrrolidine hydrochloride | |

CAS RN |

1220028-54-5 |

Source

|

| Record name | Pyrrolidine, 3-[([1,1′-biphenyl]-2-yloxy)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

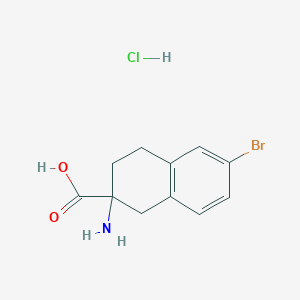

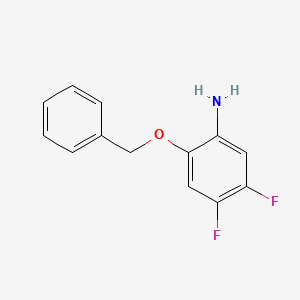

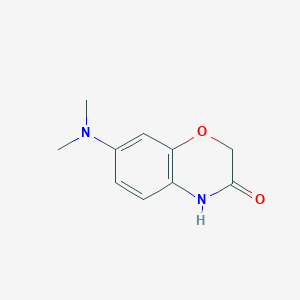

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)

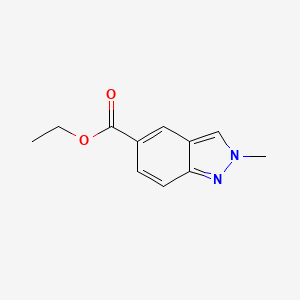

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)